molecular formula C10H6N2S3 B14641492 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- CAS No. 52561-03-2

2(3H)-Thiazolethione, 4-(2-benzothiazolyl)-

Cat. No.: B14641492
CAS No.: 52561-03-2
M. Wt: 250.4 g/mol
InChI Key: IWSYIJLYYSQEBL-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is a heterocyclic compound that features a thiazole ring fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-bromo benzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods include one-pot synthesis and the use of environmentally benign solvents like water or ethanol. The use of microwave irradiation and other energy-efficient techniques is also explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole and benzothiazole derivatives .

Scientific Research Applications

2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    Benzothiazole: A parent compound with diverse applications in medicinal chemistry and materials science.

Uniqueness

2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is unique due to its dual thiazole and benzothiazole rings, which confer distinct electronic and steric properties.

Properties

CAS No.

52561-03-2

Molecular Formula

C10H6N2S3

Molecular Weight

250.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C10H6N2S3/c13-10-12-7(5-14-10)9-11-6-3-1-2-4-8(6)15-9/h1-5H,(H,12,13)

InChI Key

IWSYIJLYYSQEBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=S)N3

Origin of Product

United States

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